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Compound of Interest

Compound Name: Trisilylamine

Cat. No.: B1208238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early synthesis

methods for Trisilylamine ((SiH₃)₃N), a compound of significant interest in materials science

and semiconductor manufacturing. The focus is on the foundational work that established the

basis for all subsequent synthetic routes. This document details the original experimental

protocols, quantitative data, and reaction pathways.

Core Synthesis and Reaction Stoichiometry
The first successful synthesis of Trisilylamine was reported in 1921 by Alfred Stock and Karl

Somieski. Their method, which remains a cornerstone of silylamine chemistry, involves the gas-

phase reaction of monochlorosilane (SiH₃Cl) with ammonia (NH₃) at room temperature.[1]

The overall stoichiometry of the reaction is as follows:

3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl[1][2][3]

This reaction is a spontaneous and exothermic process that yields Trisilylamine and solid

ammonium chloride as a byproduct.[1][3] To drive the reaction to completion and achieve a

quantitative yield of Trisilylamine, an excess of monochlorosilane is utilized.[1]
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The formation of Trisilylamine is understood to proceed through stepwise substitution of the

hydrogen atoms of ammonia with silyl groups. This involves the formation of monosilylamine

(SiH₃NH₂) and disilylamine ((SiH₃)₂NH) as reaction intermediates. The presence of these

intermediates highlights the complexity of the reaction mechanism beyond the simple

stoichiometric equation.

The primary byproduct of this synthesis is solid ammonium chloride (NH₄Cl), which precipitates

during the reaction.[1] The formation of this solid byproduct presents challenges in product

purification.

Experimental Protocols of Early Synthesis Methods
While modern adaptations of Trisilylamine synthesis exist, the early methods developed by

Stock and Somieski laid the essential groundwork. The following is a reconstruction of the likely

experimental protocol based on available historical data.

Reactants and Apparatus
Monochlorosilane (SiH₃Cl): A volatile and reactive gas.

Ammonia (NH₃): A gas at room temperature.

Reaction Vessel: A glass apparatus suitable for gas-phase reactions, likely equipped with

inlets for the reactant gases and an outlet for the product mixture. The design would have

allowed for the separation of the solid byproduct from the gaseous and liquid products.

Purification Apparatus: A distillation setup for the fractional distillation of the crude liquid

product.

Synthesis Procedure
Reaction Setup: A reaction vessel is evacuated to remove air and moisture, which can react

with the silane precursors.

Introduction of Reactants: Gaseous monochlorosilane and ammonia are introduced into the

reaction vessel. An excess of monochlorosilane is used to ensure the complete conversion

of ammonia and to maximize the yield of Trisilylamine. The reaction proceeds

spontaneously at room temperature.
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Reaction: As the gases mix, a white solid, ammonium chloride, immediately precipitates on

the walls of the vessel.

Separation of Byproduct: The gaseous product mixture, containing Trisilylamine, unreacted

monochlorosilane, and any volatile intermediates, is separated from the solid ammonium

chloride. This was likely achieved by pumping the gaseous products through a cooled trap to

condense the Trisilylamine and other volatile components, leaving the solid ammonium

chloride behind.

Purification: The condensed liquid is then purified by fractional distillation to separate the

Trisilylamine (boiling point: 52°C) from any remaining monochlorosilane and other

impurities.

Quantitative Data from Early Syntheses
Quantitative data from the original 1921 publication is not extensively detailed in modern

summaries. However, it is consistently reported that the use of excess monochlorosilane

resulted in a quantitative yield of Trisilylamine.

Parameter Value Citation

Yield
Quantitative (with excess

SiH₃Cl)
[1]

Boiling Point 52 °C [1]

Melting Point -105.6 °C [1]

Physical State at STP Colorless, mobile liquid [1]

Reaction Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the key reaction pathway and the general experimental

workflow for the early synthesis of Trisilylamine.
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Reactants
Products

Monochlorosilane (SiH₃Cl)
Trisilylamine ((SiH₃)₃N)

+ 4NH₃

Ammonium Chloride (NH₄Cl)
Ammonia (NH₃)
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Caption: Overall reaction for the synthesis of Trisilylamine.
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Caption: Experimental workflow for early Trisilylamine synthesis.

Conclusion
The pioneering work of Stock and Somieski in the early 20th century provided the fundamental

method for synthesizing Trisilylamine. Their gas-phase reaction of monochlorosilane and

ammonia, though conceptually straightforward, established the key principles and challenges,
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such as the management of the solid ammonium chloride byproduct, that would influence all

subsequent developments in silylamine chemistry. This foundational knowledge remains

relevant for researchers and professionals in fields where high-purity silicon-nitrogen

compounds are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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